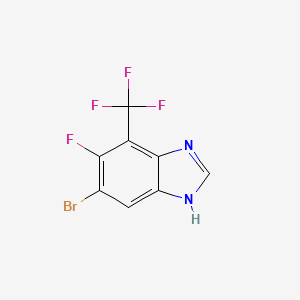

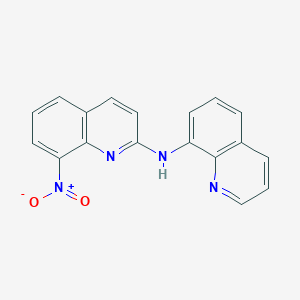

6-Bromo-5-fluoro-4-(trifluoromethyl)-1H-benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-5-fluoro-4-(trifluoromethyl)-1H-benzimidazole (6-BF4) is a chemical compound that has been the subject of numerous scientific research studies. It is a brominated, fluorinated, and trifluoromethylated benzimidazole derivative with a wide range of potential applications in the fields of chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Antiviral Research

6-Bromo-5-fluoro-4-(trifluoromethyl)-1H-benzimidazole and its derivatives have been studied for their potential antiviral properties. For instance, Gudmundsson et al. (2000) synthesized fluorosugar analogues of benzimidazole, aiming to increase the stability of the glycosidic bond for antiviral applications, particularly against human cytomegalovirus (Gudmundsson, Freeman, Drach, & Townsend, 2000).

Synthesis Techniques

E. Menteşe et al. (2015) developed new series of benzimidazoles using microwave heating, indicating advancements in synthesis methods which could be significant for pharmaceutical and material science research (Menteşe, Yılmaz, Islamoglu, & Kahveci, 2015).

Polymer Research

Choi et al. (2008) explored the use of benzimidazole derivatives in the development of soluble polyimides, indicating potential applications in materials science, particularly for creating polymers with specific physical properties like high thermal stability and low thermal expansion (Choi, Chung, Hong, Park, & Kim, 2008).

Pesticidal Activities

The compound has been explored for its potential in creating pesticides. Liu et al. (2021) synthesized pyrimidin-4-amine derivatives containing a trifluoromethyl group, showing significant insecticidal and fungicidal activities (Liu, Wen, Cheng, Xu, & Wu, 2021).

Antimicrobial Research

Ranjith et al. (2013) designed benzimidazole derivatives to study their antimicrobial and antitubercular properties, indicating the compound's relevance in combating microbial infections (Ranjith, Rajeesh, Haridas, Susanta, Row, Rishikesan, & Kumari, 2013).

properties

IUPAC Name |

6-bromo-5-fluoro-4-(trifluoromethyl)-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF4N2/c9-3-1-4-7(15-2-14-4)5(6(3)10)8(11,12)13/h1-2H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKNJWBPRCMMMNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C(C(=C1Br)F)C(F)(F)F)N=CN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF4N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-5-fluoro-4-(trifluoromethyl)-1H-benzimidazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Methoxyphenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2450615.png)

![6-(5-Fluoropyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2450621.png)

![Ethyl 2-[2-(oxirane-2-carbonyl)-3,4-dihydro-1H-isoquinolin-3-yl]acetate](/img/structure/B2450623.png)

![1-((1-(1-(benzo[b]thiophene-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one](/img/structure/B2450624.png)

![2-(4-(N,N-dimethylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2450626.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-acetamidophenyl)acetamide](/img/structure/B2450628.png)

![2-Azaspiro[5.5]undec-9-en-2-yl-(6-fluoropyridin-3-yl)methanone](/img/structure/B2450629.png)

![1-[3-(3-Methylcyclohexyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2450632.png)